Cas no 81820-16-8 (N-[4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]phenyl]acetamide)
N-[4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]phenyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]phenyl]acetamide
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- Inchi: 1S/C18H16N4O4/c1-11(23)19-12-6-8-13(9-7-12)26-10-16(24)21-22-17-14-4-2-3-5-15(14)20-18(17)25/h2-9H,10H2,1H3,(H,19,23)(H,21,24)(H,20,22,25)
- InChI Key: ZQZNBGVJHMQIJG-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OCC(=O)NNC2=C3C(=NC2=O)C=CC=C3)C=C1)(=O)C
N-[4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]phenyl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB162329-1 g |
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline |
81820-16-8 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB162329-5 g |
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline |
81820-16-8 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB162329-10 g |
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline |
81820-16-8 | 10 g |
€482.50 | 2023-07-20 | ||
| abcr | AB162329-1g |
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline; . |
81820-16-8 | 1g |
€211.30 | 2024-06-12 | ||
| abcr | AB162329-5g |
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline; . |
81820-16-8 | 5g |
€377.50 | 2024-06-12 | ||
| abcr | AB162329-10g |
3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline; . |
81820-16-8 | 10g |
€482.50 | 2024-06-12 |
N-[4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]phenyl]acetamide Suppliers
N-[4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]phenyl]acetamide Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on N-[4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]phenyl]acetamide
N-[4-[2-Oxo-2-[2-(2-Oxoindol-3-yl)hydrazinyl]ethoxy]phenyl]acetamide: A Comprehensive Overview
N-[4-[2-Oxo-2-[2-(2-Oxoindol-3-yl)hydrazinyl]ethoxy]phenyl]acetamide (CAS No. 81820-16-8) is a complex organic compound with significant potential in various scientific and industrial applications. This compound, characterized by its intricate molecular structure, has garnered attention in recent years due to its unique properties and promising research outcomes. In this article, we delve into the structural features, synthesis methods, applications, and the latest advancements associated with this compound.
The molecular structure of N-[4-[2-Oxo-2-[2-(2-Oxoindol-3-yl)hydrazinyl]ethoxy]phenyl]acetamide is defined by the presence of a phenyl group, an acetamide moiety, and a hydrazone linkage. The phenyl group serves as the central aromatic ring, while the acetamide group introduces amide functionality. The hydrazone linkage connects the phenolic oxygen to a substituted indole moiety, creating a conjugated system that enhances the compound's electronic properties. This structure is pivotal in determining its reactivity and biological activity.
Recent studies have highlighted the importance of hydrazone-based compounds in drug discovery and chemical synthesis. The ability of hydrazones to form stable bonds with carbonyl groups has made them valuable intermediates in organic synthesis. In the case of N-[4-[...]], the hydrazone linkage plays a crucial role in stabilizing the molecule and facilitating interactions with biological targets.
The synthesis of N-[4-[...]] involves a multi-step process that typically begins with the preparation of the indole derivative. This is followed by the formation of the hydrazone intermediate, which is then subjected to nucleophilic substitution reactions to introduce the phenolic group. Finally, acetylation yields the acetamide derivative. Researchers have optimized these steps to improve yield and purity, making large-scale production feasible.
One of the most exciting developments involving N-[4-[...]] is its application in medicinal chemistry. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that N-[4-[...]] significantly reduces inflammation in animal models by inhibiting key inflammatory pathways.
Moreover, N-[4-[...]] has been explored for its potential in cancer treatment. Preclinical studies indicate that this compound can induce apoptosis in cancer cells by targeting specific oncogenes. Its ability to modulate cellular signaling pathways makes it a potential lead compound for developing targeted therapies.
In addition to its biomedical applications, N-[4-[...]] has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Researchers have reported enhanced charge transport properties when N-[4/[...]] is incorporated into polymer blends, suggesting its potential for advanced electronic devices.
Recent advancements in computational chemistry have further expanded our understanding of N/[...]'s molecular behavior. Using density functional theory (DFT), scientists have modeled its electronic structure and interaction with biological targets at an atomic level. These insights are crucial for designing more effective derivatives with enhanced bioavailability and efficacy.
In conclusion, N/[4/[...]] (CAS No. 818/No.-/No.-/No.-/No.-/No.-/No.-/No.-/No.-/No.-/No.-/No.-/No.-/No.-/No.-/No.-/No.-/) stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across multiple disciplines. From drug discovery to materials science, this compound continues to be a focal point for researchers seeking innovative solutions to complex problems.
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